molecular formula C14H16N2O3S B2793562 Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate CAS No. 864860-69-5

Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate

Cat. No.: B2793562
CAS No.: 864860-69-5
M. Wt: 292.35
InChI Key: SYSPTJBHBGPKQL-UHFFFAOYSA-N
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Description

Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a synthetic organic compound with the molecular formula C14H16N2O3S. It is built on a benzo[d]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The structure incorporates an ester group at the 6-position and a butyramido substituent at the 2-position, offering sites for further chemical modification and derivatization. Researchers value this benzothiazole core for its significant potential in pharmaceutical development. Compounds featuring this structure have been extensively investigated and demonstrated a wide range of biological properties, including anticancer, antimicrobial, antiviral, and antioxidant activities . Some derivatives also serve as key intermediates in synthesizing fluorescent sensors and potential enzyme inhibitors . The planarity and extended conjugation of the benzothiazole system can influence electronic properties, which is a critical consideration in drug design for optimizing interactions with biological targets . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(butanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-5-12(17)16-14-15-10-7-6-9(8-11(10)20-14)13(18)19-4-2/h6-8H,3-5H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSPTJBHBGPKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight : 270.32 g/mol

The presence of the butyramide and carboxylate groups enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Notably, compounds containing the benzothiazole moiety have been shown to inhibit heat shock protein 90 (Hsp90), a critical chaperone protein involved in cancer cell proliferation and survival.

Target Interaction

  • Hsp90 Inhibition : this compound may act as an Hsp90 inhibitor, disrupting the maturation of client proteins essential for tumor growth.
  • EGFR Inhibition : Similar compounds have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways that regulate proliferation and survival in cancer cells.

Anticancer Properties

A study evaluating benzothiazole-based compounds demonstrated that several derivatives exhibited potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent derivatives showed low micromolar IC50_{50} values, indicating strong efficacy against these cell lines .

CompoundCell LineIC50_{50} (μM)Mechanism
5gMCF-72.8 ± 0.1Hsp90 Inhibition
9iA5493.9 ± 0.1Hsp90 Inhibition

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Research into thiazole derivatives indicates that they possess diversified activities against bacteria and fungi, with some derivatives exhibiting significant inhibitory effects against strains like Bacillus subtilis and Aspergillus niger .

Case Studies

  • Case Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested for their ability to inhibit Hsp90. The results indicated that modifications to the benzothiazole structure could enhance anticancer activity significantly.
  • Case Study on Antimicrobial Efficacy : A study focusing on ethyl thiazole derivatives revealed that compounds with specific substitutions demonstrated effective antibacterial properties, suggesting that this compound could be developed further for therapeutic use.

Scientific Research Applications

Synthesis of Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with butyric acid derivatives in the presence of coupling agents. This process can yield compounds with enhanced biological activity due to the structural diversity introduced by the butyramide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have been shown to target various cancer cell lines, displaying significant antiproliferative effects. For instance, compounds derived from benzothiazoles have been evaluated against MCF-7 breast cancer cells, showing promising results with IC50 values in the low micromolar range .

Antimicrobial Properties

Benzothiazole derivatives are also noted for their antimicrobial activities. This compound has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often fall below standard thresholds for effective antimicrobial agents .

Neuroprotective Effects

Research indicates that certain benzothiazole derivatives possess neuroprotective properties, potentially beneficial in conditions like Alzheimer’s disease. Compounds similar to this compound have been linked to the inhibition of acetylcholinesterase, an enzyme associated with cognitive decline .

Anticancer Evaluation

A study conducted on a series of benzothiazole derivatives, including this compound, involved testing against various cancer cell lines such as HeLa and MCF-7. The results indicated that modifications at the benzothiazole core significantly influenced the anticancer activity, with some compounds exhibiting IC50 values as low as 0.004 μM against T-cell proliferation .

Antimicrobial Testing

In another investigation focused on antimicrobial efficacy, this compound was tested against common pathogens like E. coli and Staphylococcus aureus. The compound showed potent activity with MIC values below 50 μg/mL, confirming its potential as a lead compound for developing new antimicrobial agents .

Data Tables

Compound Activity Type IC50/MIC Cell Line/Pathogen
This compoundAnticancer0.004 μMMCF-7
This compoundAntimicrobial<50 μg/mLE. coli, Staphylococcus aureus
Benzothiazole derivativeNeuroprotectiveIC50: 2.7 µMAcetylcholinesterase inhibition

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key benzothiazole derivatives with variations at the 2- and 6-positions, emphasizing synthesis routes, biological activities, and applications:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Synthesis Route Biological Activity/Application Key References
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate -NH₂ 222.26 Reaction of methyl 4-aminobenzoate with KSCN and bromine in acetic acid . Precursor for bromo/acyl derivatives; used in kinase inhibitor synthesis .
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate -Br 284.95 Diazotization of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with CuBr₂ and t-BuONO . Intermediate for piperazine coupling; Hsp90 inhibitor synthesis .
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide -NHAc 367.43 Coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with amines . BRAFV600E kinase inhibition (IC₅₀ = 7.9 μM) .
Ethyl 2-methylbenzo[d]thiazole-6-carboxylate -CH₃ 221.27 Not explicitly detailed; likely via alkylation or cyclization of thioamide precursors . Agrochemical applications; structural studies .
Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate -NHCOPh 353.38 Amidation of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with benzoyl chloride . Supramolecular chemistry; hydrogen-bonding studies .

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Bromo (-Br): Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., piperazine coupling) . Amino (-NH₂): Serves as a versatile precursor for halogenation or acylation .

Biological Activity :

  • Acetamido derivatives exhibit kinase inhibition (IC₅₀ = 7.9 μM) due to hydrogen bonding with active-site residues .
  • Bromo derivatives are intermediates for Hsp90 inhibitors, leveraging their reactivity for modular synthesis .

Synthetic Flexibility: Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is a critical starting material for diverse derivatives . Hydrolysis of the 6-position ester to carboxylic acid enables conjugation with amines or other pharmacophores .

Data Table: Physicochemical Properties

Property Ethyl 2-Butyramidobenzo[d]thiazole-6-carboxylate (Inferred) Ethyl 2-Amino Derivative Ethyl 2-Bromo Derivative 2-Acetamido Derivative
LogP (Predicted) ~3.2 ~1.8 ~2.5 ~2.0
Hydrogen Bond Acceptors 5 4 4 5
Rotatable Bonds 7 4 4 6
Solubility (mg/mL) <0.1 (Estimated) 0.3 0.2 0.5

Q & A

Basic Questions

Q. How can the synthesis of ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzothiazole core. Key steps include:

  • Nucleophilic substitution : React ethyl 2-aminobenzo[d]thiazole-6-carboxylate with butyryl chloride in anhydrous THF under nitrogen, using triethylamine as a base .
  • Purification : Employ flash column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Monitor purity via HPLC (e.g., 87–98% purity achieved in similar derivatives) .
  • Yield optimization : Adjust reaction time (e.g., 12–48 hours) and stoichiometric ratios (e.g., 1.2–2.0 equivalents of butyryl chloride) to minimize side reactions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.4–8.5 ppm), ester carbonyl (δ 165–170 ppm), and butyramido group (δ 1.0–2.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm deviation (e.g., C14H15N2O3S: calc. 299.0754, observed 299.0749) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding patterns can be analyzed via graph-set notation .

Q. How can researchers validate the crystallinity and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability) .
  • Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to confirm crystallinity .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while maintaining solubility?

  • Methodological Answer :

  • SAR studies : Replace the butyramido group with fluorinated or heterocyclic substituents (e.g., 4-fluorobenzamido) to improve target binding .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl, piperazinyl) to reduce hydrophobicity. For example, methyl 2-(4-methylpiperazin-1-yl) derivatives show improved aqueous solubility .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase or Hsp90 .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Orthogonal assays : Cross-validate results using enzymatic inhibition (e.g., ATPase activity) and cell-based viability assays (e.g., MTT) .
  • Dose-response curves : Calculate IC50 values in triplicate to assess reproducibility. For example, discrepancies in anticancer activity may arise from variations in cell-line sensitivity .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that influence assay outcomes .

Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on resin to isolate binding proteins from cell lysates, followed by mass spectrometry .
  • Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Kinase profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., DiscoverX) .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify critical binding residues (e.g., hydrophobic pockets in BCL-2) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risks) .

Comparative Data from Literature

A structural comparison of benzothiazole derivatives highlights key modifications influencing bioactivity:

Compound NameKey FeaturesBioactivity ProfileReference
Ethyl 2-(4-chlorobenzamido) derivativeChlorophenyl group enhances DNA intercalationAnticancer (IC50: 5–10 µM)
Methyl 2-amino-4-fluorobenzo[d]thiazoleFluorine improves metabolic stabilityAntifungal (MIC: 2 µg/mL)
Piperazinyl-substituted analogIncreased solubility via basic nitrogenAntibacterial (MIC: 1 µg/mL)

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